molecular formula C25H23N3O3 B7027471 N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide

N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B7027471
M. Wt: 413.5 g/mol
InChI Key: NDDROICYJGENKV-UHFFFAOYSA-N
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Description

N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a piperazine ring, an acenaphthylene moiety, and a carboxamide group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-22-15-28(13-12-26-22)25(31)19-6-4-16(5-7-19)14-27-24(30)21-11-10-18-9-8-17-2-1-3-20(21)23(17)18/h1-7,10-11H,8-9,12-15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDROICYJGENKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=C(C=C4)C(=O)N5CCNC(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of piperazine with an appropriate acylating agent to introduce the 3-oxopiperazine-1-carbonyl group.

    Synthesis of the acenaphthylene intermediate: This step involves the functionalization of acenaphthylene to introduce the carboxamide group at the 5-position.

    Coupling reaction: The final step involves coupling the piperazine intermediate with the acenaphthylene intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can be compared with other compounds that feature similar structural motifs, such as:

    This compound analogs: These compounds may have slight variations in their structure, such as different substituents on the aromatic rings or modifications to the piperazine ring.

    Other acenaphthylene derivatives: Compounds that contain the acenaphthylene moiety but differ in other parts of their structure.

    Piperazine derivatives: Compounds that feature the piperazine ring but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

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